molecular formula C16H30O2 B008707 2-Hexadecenoic acid CAS No. 629-56-1

2-Hexadecenoic acid

Cat. No.: B008707
CAS No.: 629-56-1
M. Wt: 254.41 g/mol
InChI Key: ZVRMGCSSSYZGSM-UHFFFAOYSA-N
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Description

2-trans-Hexadecenoic Acid, also known as trans-2-hexadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₆H₃₀O₂. It is characterized by a double bond between the second and third carbon atoms in the trans configuration. This compound is an intermediate in the β-oxidation of palmitic acid, a process crucial for the metabolism of fatty acids in living organisms .

Biochemical Analysis

Biochemical Properties

Hexadecenoic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of three positional isomers of the hexadecenoic fatty acid family (C16 MUFA). The formation of 9 cis -16:1 (palmitoleic acid) occurs from palmitic acid via delta-9 desaturase (SCD-16) and from vaccenic acid via beta-oxidation .

Cellular Effects

Hexadecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a component of human erythrocyte membrane phospholipids with a significant increase in morbidly obese patients .

Molecular Mechanism

At the molecular level, hexadecenoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of hexadecenoic acid may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Hexadecenoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The ratio between hexadecenoic acid and palmitic acid levels in plasma defines the ‘‘desaturation index,’’ a parameter that is used as an indirect indicator of desaturase activity in animal models and human subjects .

Transport and Distribution

Hexadecenoic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It has been suggested that the mitochondrial enzyme activating hexadecanedioic acid is probably localized outside the inner mitochondrial compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-trans-Hexadecenoic Acid can be synthesized through the partial hydrogenation of hexadecynoic acid. This process involves the use of a palladium catalyst under controlled hydrogenation conditions to selectively reduce the triple bond to a trans double bond.

Industrial Production Methods

Industrial production of 2-trans-Hexadecenoic Acid typically involves the extraction and purification from natural sources such as plant oils. The compound can be isolated through fractional distillation and subsequent purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-trans-Hexadecenoic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexadecenoic acid derivatives.

    Reduction: The double bond can be reduced to form hexadecanoic acid.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Acid chlorides and amines are commonly used for esterification and amidation reactions.

Major Products

Scientific Research Applications

2-trans-Hexadecenoic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Palmitoleic Acid: A cis-monounsaturated fatty acid with a double bond at the ninth carbon.

    Oleic Acid: A cis-monounsaturated fatty acid with a double bond at the ninth carbon.

    Stearic Acid: A saturated fatty acid with no double bonds.

Uniqueness

2-trans-Hexadecenoic Acid is unique due to its trans configuration and its specific role as an intermediate in the β-oxidation of palmitic acid. This distinguishes it from other monounsaturated fatty acids, which typically have cis configurations and different metabolic roles .

Properties

CAS No.

629-56-1

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

hexadec-2-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)

InChI Key

ZVRMGCSSSYZGSM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)O

physical_description

Solid

Pictograms

Corrosive

Synonyms

TRANS-2-HEXADECENOIC ACID; GAIDIC ACID; 2TR-HEXADECENOIC ACID; 2-HEXADECENOIC ACID; (E)-hexadec-2-enoic acid; trans-Hexadec-2-enoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxyhexadecanoic acid (2 g) in pyridine was added acetic anhydride at 0° C., and the mixture was stirred for 4 hours. The reaction mixture was distributed into chloroform-water, and the chloroform layer was concentrated. The residue obtained was dissolved in N,N-dimethylformamide (DMF). Para-nitrophenol (1.02 g) and N,N'-dicyclohexylcarbodiimide (1.51 g) were added to the solution, and the mixture was stirred for 12 hours. The reaction mixture was filtered and concentrated, and the residue was subjected to chromatography on a silica gel column with eluent systems of n-hexane-ethyl acetate (from 100:1 to 50:1) to give an active ester of 2-hexadecenoic acid (0.92 g) and an active ester of 3-acetoxyhexadecanoic acid (1.01 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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